molecular formula C9H13FN2O3S B14900527 n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide

n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide

Cat. No.: B14900527
M. Wt: 248.28 g/mol
InChI Key: HGCDYJKLQQGNFI-UHFFFAOYSA-N
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Description

N-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide is a sulfamide derivative characterized by a fluorinated and methoxy-substituted phenyl group attached to an ethylamine backbone. Sulfamides are known for their diverse biological and industrial applications, ranging from pharmaceuticals (e.g., anticonvulsants, enzyme inhibitors) to agrochemicals and materials science.

Properties

Molecular Formula

C9H13FN2O3S

Molecular Weight

248.28 g/mol

IUPAC Name

2-fluoro-1-methoxy-4-[1-(sulfamoylamino)ethyl]benzene

InChI

InChI=1S/C9H13FN2O3S/c1-6(12-16(11,13)14)7-3-4-9(15-2)8(10)5-7/h3-6,12H,1-2H3,(H2,11,13,14)

InChI Key

HGCDYJKLQQGNFI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)F)NS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide typically involves the reaction of 3-fluoro-4-methoxyphenyl ethylamine with sulfamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions: n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various chemical reactions .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions of sulfamide-containing molecules with biological targets .

Medicine: The compound is explored for its potential therapeutic applications. It may exhibit pharmacological properties that make it suitable for drug development, particularly in the treatment of diseases where sulfamide derivatives are effective .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide involves its interaction with specific molecular targets. The sulfamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluoro and methoxy groups on the phenyl ring may enhance the compound’s binding affinity and specificity for certain targets .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural similarities with several sulfamide derivatives documented in the literature:

Compound Name Key Structural Features Applications/Findings Source Evidence
N-(Chroman-2-ylmethyl)sulfamide (8) Chroman ring linked via methylene to sulfamide Anticonvulsant activity in preclinical studies
N-(2-(2,3-Dihydrobenzo[1,4]dioxin-2-yl)ethyl)sulfamide (9) Dihydrobenzo-dioxin moiety Broad-spectrum anticonvulsant properties
p-[18F]FSTC 18F-labeled sulfamide with triazole-carboxamide CA IX-targeted PET imaging probe
Tolylfluanid Dichloro-fluoro-sulfamide with methylphenyl Agricultural fungicide
Famotidine (FMT) Thiazole-methyl-sulfamide H2 receptor blocker (gastric acid suppression)

Key Observations :

  • Substituent Effects : The 3-fluoro-4-methoxy group in the target compound may enhance lipophilicity and metabolic stability compared to simpler alkyl or aryl sulfamides (e.g., tolylfluanid ). This substitution pattern is distinct from the thiazole or dioxane rings in anticonvulsants or the triazole in p-[18F]FSTC .
  • Biological Targets : Unlike famotidine, which targets H2 receptors, or p-[18F]FSTC, which binds carbonic anhydrase IX (CA IX), the target compound’s activity may depend on interactions with enzymes or receptors sensitive to fluorine and methoxy groups.

Stability and Biodistribution

  • In Vitro/In Vivo Stability : p-[18F]FSTC exhibited stability in physiological conditions, critical for imaging probes . The target compound’s methoxy group may confer resistance to oxidative metabolism.
  • Biodistribution : Sulfamides like p-[18F]FSTC accumulate in kidneys and spleen, suggesting renal excretion pathways . Structural modifications (e.g., fluorination) could alter tissue specificity.

Biological Activity

N-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to an ethyl chain linked to a phenyl ring with fluorine and methoxy substitutions. The presence of these functional groups may enhance the compound's binding affinity to biological targets, which is crucial for its therapeutic potential.

Structural Characteristics

Feature Description
Sulfonamide Group Known for antibacterial properties
Fluorine Substitution May enhance lipophilicity and bioactivity
Methoxy Group Potentially improves solubility and binding affinity

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, sulfonamides have been shown to inhibit the growth of various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains.

In a comparative study, several sulfonamide derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent activity with MIC values as low as 3.9 μM against resistant strains .

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound may possess anti-inflammatory properties. A study evaluating various sulfonamide derivatives found that some compounds demonstrated excellent anti-inflammatory activity with IC50 values lower than traditional anti-inflammatory drugs like diclofenac. For example, certain derivatives showed IC50 values around 110 μg/mL compared to diclofenac's 157 μg/mL .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been reported to modulate enzyme activity, particularly protein kinases involved in cellular signaling pathways.
  • Antimicrobial Mechanism : Sulfonamides typically inhibit bacterial folate synthesis, which is essential for DNA replication and cell division.

Study on Antimicrobial Efficacy

A recent study investigated the efficacy of various sulfonamide derivatives against resistant strains of Staphylococcus aureus and Enterococcus faecium. The findings revealed that specific substitutions on the sulfonamide structure significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could be exploited in developing new therapeutics .

Evaluation of Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of sulfonamides. The study highlighted that certain derivatives not only reduced inflammation but also had favorable safety profiles compared to existing medications. This positions this compound as a promising candidate for further development in anti-inflammatory therapies .

Q & A

Q. Optimal storage conditions to prevent sulfamide degradation during long-term studies

  • Guidelines : Store at -20°C under inert gas (argon) to prevent oxidation. Lyophilization in amber vials minimizes photodegradation. Stability assays via HPLC every 6 months confirm integrity .

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